N-(2,2-di(furan-2-yl)ethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(13-6-2-1-3-7-13)18-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h1-11,14H,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDXLUQWSOCRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2,2 Di Furan 2 Yl Ethyl Benzamide
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For N-(2,2-di(furan-2-yl)ethyl)benzamide, the most logical and strategically sound disconnection is across the amide C-N bond. This approach simplifies the molecule into two key precursors:
A benzoic acid equivalent: This could be benzoic acid itself or a more reactive derivative such as benzoyl chloride.
2,2-di(furan-2-yl)ethan-1-amine: This amine is the more complex precursor, containing the difuryl motif.
This primary disconnection strategy is favored because amide bond formation is one of the most reliable and well-understood transformations in organic synthesis. A secondary retrosynthetic analysis would focus on the synthesis of the 2,2-di(furan-2-yl)ethan-1-amine precursor itself, which involves the formation of carbon-carbon bonds between the furan (B31954) rings and the ethylamine (B1201723) backbone.
Classical Amide Bond Formation Approaches
The formation of an amide bond is a cornerstone of organic synthesis. researchgate.net This transformation typically involves the reaction of a carboxylic acid or its activated derivative with an amine. researchgate.netresearchgate.net
A highly efficient method for forming the amide bond in this compound involves the use of an activated carboxylic acid derivative, most commonly an acyl chloride. In this approach, 2,2-di(furan-2-yl)ethan-1-amine is treated with benzoyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a non-nucleophilic base like triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
This method is analogous to the reported synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide, where 2,2-diphenylethan-1-amine was reacted with furan-2-carbonyl chloride. mdpi.comresearchgate.net The high reactivity of the acyl chloride allows the reaction to proceed rapidly and often to completion at room temperature.
Table 1: Representative Amidation via Acyl Chloride
| Amine Precursor | Acyl Chloride | Base | Solvent | Product |
|---|
An alternative and widely used strategy is the direct coupling of benzoic acid with 2,2-di(furan-2-yl)ethan-1-amine, facilitated by a coupling reagent. luxembourg-bio.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach avoids the need to prepare a more reactive derivative like an acyl chloride. nih.gov
Common coupling reagents fall into several classes, including carbodiimides and phosphonium (B103445) or uronium salts. researchgate.netluxembourg-bio.com
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic choices. luxembourg-bio.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and minimize racemization if chiral centers are present.
Phosphonium/Uronium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often used for more challenging couplings.
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent | Abbreviation | Key Feature |
|---|---|---|---|
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) byproduct, easy removal. |
| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct, removed by filtration. luxembourg-bio.com |
| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency for sterically hindered substrates. |
Strategies for the Construction and Functionalization of Furan Rings
The synthesis of the 2,2-di(furan-2-yl)ethan-1-amine precursor relies on methodologies for constructing or functionalizing the furan heterocycle. Furan rings are important structural motifs found in numerous natural products and serve as versatile building blocks in synthesis. magtech.com.cn
The furan ring itself can be constructed through various cyclization reactions of acyclic precursors. magtech.com.cn These methods provide a direct entry into polysubstituted furan systems.
Metal-Catalyzed Cyclizations: Transition metals are powerful catalysts for constructing furan rings. For instance, cobalt(II) complexes can catalyze the metalloradical cyclization of α-diazocarbonyls with alkynes to produce polyfunctionalized furans with high regioselectivity under mild conditions. nih.gov Similarly, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols offer a rapid and efficient route to furans. organic-chemistry.org Palladium-catalyzed cyclization of acetylenic ketones is another established method. acs.org
Paal-Knorr Furan Synthesis: This classical method involves the acid-catalyzed dehydration of a 1,4-dicarbonyl compound to form the furan ring. While one of the oldest methods, its utility can be limited by the availability of the required dicarbonyl precursor.
Table 3: Selected Cyclization Strategies for Furan Synthesis
| Method | Precursors | Catalyst/Reagent | Key Advantage | Reference |
|---|---|---|---|---|
| Metalloradical Cyclization | α-Diazocarbonyl, Alkyne | Cobalt(II) Porphyrin Complex | High regioselectivity, mild conditions. | nih.gov |
| Dehydrative Cyclization | Propargylic Alcohols | Gold Catalyst | Fast reaction, high yields. | organic-chemistry.org |
An alternative to de novo ring construction is the functionalization of a pre-existing furan ring using transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are indispensable for forming carbon-carbon bonds and allow for the modular assembly of complex molecules. researchgate.netslideshare.net
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a furanylboronic acid or ester with an organic halide. It is highly versatile and tolerates a wide range of functional groups. A modular synthesis of tetrasubstituted furans has been developed using a cascade that incorporates a final Suzuki coupling step. nih.gov
Stille Coupling: This involves the coupling of a furanyl organostannane (stannane) with an organic halide, catalyzed by palladium.
Heck Reaction: This reaction couples a furanyl halide with an alkene under palladium catalysis. researchgate.net
C-H Activation/Functionalization: More advanced strategies involve the direct functionalization of furan's C-H bonds, avoiding the need to pre-install a halide or organometallic handle. researchgate.net
Table 4: Cross-Coupling Reactions for Furan Functionalization
| Reaction Name | Furan Substrate | Coupling Partner | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | Furanylboronic acid/ester | Aryl/Alkenyl Halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |
| Stille Coupling | 2-Tributylstannylfuran | Acyl/Aryl Halide | Pd(0) complex (e.g., Pd(PPh₃)₄) |
| Heck Coupling | 2-Bromofuran | Alkene | Pd(OAc)₂, Ligand, Base |
Advanced Synthetic Routes for this compound and Related Structures
The construction of this compound can be envisioned through several advanced synthetic disconnections. A primary approach involves the initial synthesis of the key intermediate, 2,2-di(furan-2-yl)ethanamine, followed by a standard amidation reaction with benzoyl chloride or a related activated benzoic acid derivative. Alternatively, more direct catalytic methods can be employed to form the central C-N bond.
Catalytic methods offer powerful and versatile tools for the formation of the crucial C-N bond in this compound.
CuI-catalyzed C-N cross-coupling: The Ullmann condensation, a classic copper-catalyzed C-N bond-forming reaction, can be adapted for the synthesis of the target molecule. This would typically involve the coupling of 2,2-di(furan-2-yl)ethylamine with an aryl halide, such as iodobenzene, in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand. The ligand, often a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the reaction. While traditionally requiring harsh conditions, modern protocols with advanced ligands can enable these couplings to proceed under milder temperatures.
Palladium-catalyzed methods: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and represents a highly viable route. This palladium-catalyzed cross-coupling reaction would involve the reaction of 2,2-di(furan-2-yl)ethylamine with an aryl halide or triflate. A wide array of phosphine-based ligands have been developed to facilitate this transformation, allowing for high yields and broad functional group tolerance. The choice of ligand is critical and is often tailored to the specific substrates. For a sterically hindered amine like 2,2-di(furan-2-yl)ethylamine, a bulky electron-rich phosphine (B1218219) ligand would likely be required to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.
Gold-catalyzed transformations: Gold catalysis has emerged as a powerful tool for various organic transformations, including the hydroamination of alkenes and alkynes. A potential gold-catalyzed route to a precursor of the target molecule could involve the intramolecular hydroamination of a suitably functionalized furan-containing allene (B1206475) or alkyne to generate a cyclic intermediate that could be further elaborated. More directly, gold catalysts can activate alkynes towards nucleophilic attack by amines. organic-chemistry.orgnih.govnih.gov While less common for direct C-N bond formation in this context, the unique reactivity of gold catalysts offers potential for novel synthetic strategies.
Below is a hypothetical data table illustrating typical conditions for these catalytic approaches.
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| 1 | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 75 |
| 2 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 85 |
| 3 | IPrAuCl (5 mol%)/AgOTf (5 mol%) | - | - | Dioxane | 80 | 65 |
Reductive amination is a highly effective and widely used method for the synthesis of amines, and it represents a key strategy for preparing the 2,2-di(furan-2-yl)ethanamine precursor. mdpi.com This two-step, one-pot process involves the reaction of a carbonyl compound, in this case, di(furan-2-yl)acetaldehyde, with an amine source, such as ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the imine in the presence of the starting aldehyde. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or Raney nickel is also a viable and often greener alternative. nih.gov The efficiency of the reductive amination can be influenced by the reaction conditions, including the choice of reducing agent, solvent, and pH.
A representative data table for the reductive amination to form the amine precursor is shown below.
| Entry | Aldehyde | Amine Source | Reducing Agent | Solvent | Temp (°C) | Hypothetical Yield (%) |
| 1 | di(furan-2-yl)acetaldehyde | NH₄OAc | NaBH₃CN | Methanol (B129727) | 25 | 80 |
| 2 | di(furan-2-yl)acetaldehyde | NH₃ | H₂ (50 psi), Pd/C | Ethanol (B145695) | 50 | 88 |
| 3 | di(furan-2-yl)acetaldehyde | NH₄Cl | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) | 25 | 82 |
Olefin cross-metathesis is a powerful tool for the formation of carbon-carbon double bonds and can be strategically employed in the synthesis of precursors to this compound. nih.govsigmaaldrich.com A plausible route would involve the cross-metathesis of a furan-containing olefin with a suitable coupling partner to construct the 1,1-di(furan-2-yl)ethene core. This intermediate could then be subjected to a hydroamination reaction or converted to the corresponding amine through other functional group transformations.
The success of olefin cross-metathesis is highly dependent on the choice of a well-defined ruthenium catalyst, such as Grubbs' first, second, or third-generation catalysts, or Hoveyda-Grubbs catalysts. The reaction conditions, including solvent and temperature, are optimized to favor the desired cross-metathesis product over homodimerization of the starting olefins.
A hypothetical data table for an olefin cross-metathesis approach is presented below.
| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Solvent | Temp (°C) | Hypothetical Yield (%) |
| 1 | 2-Vinylfuran | 2-Vinylfuran | Grubbs II (5) | Dichloromethane | 40 | 70 (for 1,1-di(furan-2-yl)ethene) |
| 2 | 2-Vinylfuran | Styrene | Hoveyda-Grubbs II (3) | Toluene | 80 | 65 |
Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. A potential tandem strategy for the synthesis of this compound could involve a palladium-catalyzed process. For instance, a reaction cascade could be initiated by the nucleopalladation of an alkyne or allene with a furan-containing nucleophile, followed by the insertion of an isocyanate to form the amide functionality. nih.govmdpi.comnih.govnih.gov
Such a process would assemble the core structure of the target molecule in a highly convergent manner. The specific conditions, including the choice of palladium catalyst, ligands, and additives, would need to be carefully optimized to control the regioselectivity and efficiency of each step in the tandem sequence.
Optimization of Synthetic Reaction Parameters
The solvent plays a multifaceted role in chemical reactions. It is not merely an inert medium but can actively participate in the reaction by solvating reactants and intermediates, influencing transition state energies, and in some cases, coordinating to the catalyst.
In the context of the catalytic C-N cross-coupling reactions discussed in section 2.4.1, the polarity and coordinating ability of the solvent are critical. For palladium-catalyzed Buchwald-Hartwig aminations, polar aprotic solvents like toluene, dioxane, and THF are commonly used. The choice of solvent can affect the solubility of the reactants and the base, as well as the stability and reactivity of the catalytic species. For instance, more polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction rate.
For reductive amination, the solvent must be compatible with the reducing agent. Protic solvents like methanol and ethanol are often used with borohydride (B1222165) reagents, while aprotic solvents like dichloromethane or 1,2-dichloroethane are common for reactions with sodium triacetoxyborohydride. The solvent can also influence the equilibrium between the carbonyl compound, amine, and imine intermediate.
The following table illustrates the potential impact of different solvent systems on the hypothetical yield of a palladium-catalyzed amidation reaction.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 88 |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | t-Butanol | 80 | 75 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | DMF | 120 | 65 |
Temperature, Pressure, and Stoichiometry Effects
The interplay of temperature, pressure, and reactant stoichiometry is paramount in directing the course of the synthesis of this compound, ultimately impacting reaction kinetics, product yield, and purity.
Temperature: This parameter typically exerts a significant influence on the reaction rate. An increase in temperature generally accelerates the reaction, however, it can also lead to the formation of undesired byproducts through competing side reactions. The optimal temperature for the synthesis of this compound would be a balance between achieving a practical reaction rate and minimizing the generation of impurities. The stability of the furan rings, which can be susceptible to degradation at elevated temperatures, is a crucial consideration.
Pressure: While many amide bond formations are conducted at atmospheric pressure, the application of elevated pressure can be advantageous in certain scenarios. For instance, if any of the reactants are gaseous or have low boiling points, increased pressure can enhance their concentration in the reaction mixture, thereby increasing the reaction rate. However, for the synthesis of this compound from non-volatile precursors, the effect of pressure is generally considered to be minimal.
Stoichiometry: The molar ratio of the reactants, namely the amine precursor 2,2-di(furan-2-yl)ethanamine and the acylating agent (e.g., benzoyl chloride or benzoic acid with a coupling agent), is a critical factor. An excess of one reactant may be employed to drive the reaction to completion. For instance, using a slight excess of the more readily available or easily removable reactant can maximize the conversion of the limiting reagent. The precise stoichiometric balance will depend on the specific synthetic route and the nature of the reagents used.
| Parameter | Effect on Synthesis of this compound | Considerations |
| Temperature | Influences reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to byproduct formation and decomposition of furan moieties. | Optimal temperature must be determined experimentally to balance reaction speed and product purity. |
| Pressure | Generally has a minimal effect for non-gaseous reactants. Can be relevant if volatile reagents are used. | Standard atmospheric pressure is typically sufficient. |
| Stoichiometry | Affects reaction completion and yield. An excess of one reactant can be used to drive the equilibrium towards the product. | The optimal ratio depends on the specific reagents and reaction conditions. |
Catalyst and Ligand Design for Enhanced Selectivity and Yield
In many modern synthetic methodologies, catalysts play a pivotal role in enhancing reaction efficiency, selectivity, and yield. For the formation of the amide bond in this compound, particularly in routes involving the coupling of a carboxylic acid and an amine, the design of the catalyst and any associated ligands is crucial.
Catalyst Selection: A variety of catalysts can be employed for amidation reactions. Common examples include carbodiimides (e.g., DCC, EDC), phosphonium-based reagents (e.g., BOP, PyBOP), and uronium/guanidinium salts (e.g., HBTU, HATU). The choice of catalyst can significantly impact the reaction's efficiency and the prevention of side reactions, such as racemization if chiral centers are present. For the synthesis of this compound, a catalyst that is effective under mild conditions would be preferable to preserve the integrity of the furan rings.
Ligand Design: In transition-metal catalyzed cross-coupling reactions that could potentially be adapted for the synthesis of precursors to this compound, the design of the ligand is of utmost importance. Ligands coordinate to the metal center and modulate its electronic and steric properties. This, in turn, influences the catalyst's activity, stability, and selectivity. For instance, in a hypothetical palladium-catalyzed amination to form the target molecule, the choice of a phosphine-based or N-heterocyclic carbene (NHC) ligand could dramatically affect the yield and the catalyst's tolerance to the furan functional groups. The design of ligands that can promote efficient catalysis at lower temperatures would be particularly beneficial.
| Catalyst/Ligand Aspect | Role in Synthesis of this compound | Examples |
| Catalyst Type | Activates the carboxylic acid for nucleophilic attack by the amine, facilitating amide bond formation. | Carbodiimides (DCC, EDC), Phosphonium reagents (BOP), Uronium salts (HBTU). |
| Ligand Design (for metal catalysis) | Modulates the electronic and steric environment of the metal center, influencing catalytic activity, selectivity, and stability. | Phosphine ligands (e.g., PPh₃, Xantphos), N-Heterocyclic Carbenes (NHCs). |
Further empirical studies are necessary to delineate the precise optimal conditions and catalyst systems for the synthesis of this compound, as specific data for this compound is not extensively available in the current scientific literature. The principles outlined above, however, provide a solid framework for the development of a high-yielding and selective synthetic protocol.
Advanced Spectroscopic and Structural Characterization Methods for N 2,2 Di Furan 2 Yl Ethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For N-(2,2-di(furan-2-yl)ethyl)benzamide, a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to map out the complete covalent framework and provide insights into its spatial arrangement.
Expected ¹H and ¹³C NMR Chemical Shifts:
Based on analogous structures, the following table outlines the anticipated chemical shift ranges for the protons and carbons in this compound.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzamide (B126) Aromatic-H | 7.4 - 8.1 | 127 - 135 |
| Benzamide Carbonyl-C | - | ~167 |
| Amide N-H | ~8.0 (broad) | - |
| Ethyl CH₂-N | 3.6 - 3.8 | ~40 |
| Ethyl CH | 4.4 - 4.6 | ~45 |
| Furan (B31954) H-5 | ~7.3 | ~142 |
| Furan H-4 | ~6.3 | ~110 |
| Furan H-3 | ~6.2 | ~107 |
| Furan C-2 | - | ~153 |
Note: These are estimated values and can be influenced by solvent and concentration.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the N-H proton and the adjacent methylene (B1212753) (CH₂) protons, and between the CH₂ protons and the methine (CH) proton of the ethyl linker. It would also confirm the coupling between the adjacent protons on the furan rings (H-3 with H-4, and H-4 with H-5).
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the CH, CH₂, and all aromatic C-H groups on the furan and benzene (B151609) rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. Key expected correlations would include:
The amide N-H proton to the benzamide carbonyl carbon and the ethyl CH₂ carbon.
The ethyl CH proton to the C-2 carbons of both furan rings.
The benzamide aromatic protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule in solution. For instance, NOE correlations could be observed between the ethyl CH proton and the H-3 protons of the furan rings, as well as between the ethyl CH₂ protons and the ortho-protons of the benzoyl group, depending on the rotational conformation around the various single bonds.
Conformational Analysis via J-coupling Constants and NOE Data
The flexible ethyl linker in this compound allows for multiple possible conformations. The magnitude of the three-bond coupling constant (³J) between the CH and CH₂ protons of the ethyl group, determined from the ¹H NMR spectrum, can provide information about the dihedral angle and thus the preferred rotamer population, based on the Karplus equation.
Furthermore, quantitative NOE data can reveal the relative distances between non-bonded protons, offering a powerful tool to model the molecule's three-dimensional structure in solution. For instance, the strength of the NOE signals between the benzamide ring protons and the ethyl group protons would indicate the orientation of the benzamide moiety relative to the rest of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₇H₁₅NO₃), the expected exact mass can be calculated. An HRMS experiment, typically using electrospray ionization (ESI), would provide an experimental mass measurement. The close agreement between the measured mass and the calculated mass (typically within 5 ppm) would serve to confirm the molecular formula.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 282.1125 |
| [M+Na]⁺ | 304.0944 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong, characteristic absorption bands for the key functional groups. A strong band around 1650-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration would likely appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the ethyl group would be just below 3000 cm⁻¹. The furan ring vibrations would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of both the furan and benzene rings would be expected to produce strong signals in the Raman spectrum. The C=C bonds within the furan rings would also be Raman active.
Summary of Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| C=O (Amide I) | Stretch | 1650 - 1680 | Medium |
| N-H (Amide II) | Bend | 1510 - 1570 | Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Strong |
| Furan Ring | Vibrations | 1000 - 1500 | Medium-Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystalline state.
Furthermore, the crystal structure would reveal the packing arrangement of the molecules and any significant intermolecular interactions, such as hydrogen bonding. It is highly probable that the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen would act as an acceptor, potentially forming chains or dimeric structures in the solid state. Pi-stacking interactions between the aromatic furan and benzene rings might also play a role in the crystal packing. This detailed structural information is invaluable for understanding the material's properties and for computational modeling studies.
Based on the available search results, a detailed article focusing solely on the computational and theoretical investigations of “this compound” as per the requested outline cannot be generated. The search did not yield any specific studies that have performed Density Functional Theory (DFT) calculations, Frontier Molecular Orbital analysis, spectroscopic predictions, or Molecular Dynamics (MD) simulations on this particular compound.
The search results provide general information about these computational methods and their application to compounds with similar functional groups (e.g., furan derivatives, benzamides). For instance, studies on other molecules demonstrate how DFT is used for geometry optimization and electronic structure analysis, how HOMO/LUMO energy gaps relate to chemical reactivity, how spectroscopic parameters can be predicted, and how MD simulations can explore conformational landscapes and intermolecular interactions. researchgate.netmdpi.commalayajournal.orgnih.gov
However, without specific computational data for this compound, it is impossible to create a scientifically accurate and informative article that strictly adheres to the provided outline and focuses exclusively on the target molecule. Generating such an article would require fabricating data, which is not permissible.
Computational and Theoretical Investigations of N 2,2 Di Furan 2 Yl Ethyl Benzamide
Theoretical Studies on Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For N-(2,2-di(furan-2-yl)ethyl)benzamide, theoretical studies are instrumental in understanding its formation, potential derivatizations, and the underlying energetic factors that govern its chemical behavior. By employing methods like Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify stable intermediates, and characterize the transition states that connect them.
Elucidation of Mechanistic Pathways for Synthesis and Derivatization
The synthesis of this compound typically involves the formation of an amide bond between 2,2-di(furan-2-yl)ethan-1-amine and a benzoyl derivative, such as benzoyl chloride or benzoic acid. Computational studies can elucidate the step-by-step mechanisms of these reactions, providing a detailed picture of bond formation and breaking.
One plausible synthetic route is the acylation of 2,2-di(furan-2-yl)ethan-1-amine with benzoyl chloride. Theoretical calculations can model this reaction to determine whether it proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. DFT calculations can help map the potential energy surface for the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, the subsequent elimination of the chloride ion, and the proton transfer steps, clarifying the roles of solvent or catalysts in the process. acs.org
Another potential pathway involves the direct amidation of benzoic acid, often requiring an activating agent. Computational models can be used to explore the mechanism of various coupling agents (e.g., carbodiimides) and how they facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. The energy profiles of these catalyzed reactions can be compared to non-catalyzed pathways to understand the efficiency of the chosen synthetic method. nih.gov
Furthermore, theoretical studies can predict pathways for the derivatization of this compound. For instance, the furan (B31954) rings are susceptible to electrophilic aromatic substitution. A relevant analogous reaction is the Pictet-Spengler reaction, where a β-arylethylamine cyclizes after condensation with an aldehyde. wikipedia.org While not a direct derivatization, computational studies of the Pictet-Spengler mechanism provide a framework for understanding how the furan rings in the target molecule might react. nih.govnih.gov DFT calculations could predict the most likely sites for substitution on the furan rings and the associated energy barriers, guiding synthetic efforts to create novel derivatives. These models can also investigate the regioselectivity of such reactions, explaining why one position on the furan ring might be favored over another. nih.gov
Transition State Characterization and Activation Energy Calculations
A cornerstone of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor determining the reaction rate.
For the synthesis of this compound from benzoyl chloride, computational chemists can locate the geometry of the transition state for the key bond-forming step. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The calculated activation energy provides a quantitative measure of the reaction's feasibility. researchgate.net
Theoretical models can compare different potential pathways by calculating their respective activation energies. For example, in a base-catalyzed acylation, the model could compare the energy barrier for a pathway where the base deprotonates the amine first versus a pathway where the base facilitates proton removal after the initial nucleophilic attack. The pathway with the lower activation energy is predicted to be the dominant mechanism.
The table below presents hypothetical activation energies for different proposed steps in the synthesis and derivatization of this compound, illustrating how computational data can be used to compare reaction pathways. These values are representative of typical DFT calculations for similar organic reactions. acs.orgacs.org
| Reaction Step | Proposed Pathway | Catalyst/Conditions | Hypothetical ΔG‡ (kcal/mol) |
|---|---|---|---|
| Amide Formation (from Benzoyl Chloride) | Stepwise (Tetrahedral Intermediate) | Uncatalyzed | 15.2 |
| Concerted | Uncatalyzed | 18.5 | |
| Amide Formation (from Benzoic Acid) | Direct Condensation | Uncatalyzed (Thermal) | 35.0 |
| Carbodiimide-activated | DCC | 21.3 | |
| Furan Derivatization (Electrophilic Substitution) | Substitution at C5 position | Acid-catalyzed | 19.8 |
| Substitution at C4 position | Acid-catalyzed | 24.1 |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Intermolecular Contacts
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. researchgate.net By identifying critical points in the electron density, QTAIM can precisely define atoms, bonds, rings, and cages within a molecule and quantify the nature of the interactions between them.
For this compound, QTAIM analysis can provide deep insights into its structural stability and potential for intermolecular recognition. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.
Covalent Bonds: Characterized by high ρ(r) and a large negative ∇²ρ(r), indicating significant charge concentration.
Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals contacts): Characterized by low ρ(r) and a small positive ∇²ρ(r), indicating charge depletion.
QTAIM can be used to identify and characterize various intramolecular and intermolecular interactions within the this compound system:
Intramolecular Hydrogen Bonding: The molecule's conformation might be stabilized by weak intramolecular hydrogen bonds, such as a C-H···O interaction between a furan hydrogen and the benzamide (B126) oxygen, or the N-H···O interaction involving the amide proton and a furan oxygen. QTAIM can confirm the existence of these bonds by locating the corresponding BCP and analyzing its properties. ijnc.ir
π-π Stacking: In condensed phases or molecular aggregates, the furan and benzene (B151609) rings can engage in π-π stacking interactions. QTAIM can detect the BCPs associated with these interactions, providing evidence of their presence and strength. nih.gov
The following interactive table presents typical QTAIM descriptor values for different types of interactions that could be present in this compound, based on studies of similar molecular systems. ijnc.irchemrxiv.org
| Interaction Type | Interacting Atoms | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Nature |
|---|---|---|---|---|---|
| Amide H-Bond (Intermolecular) | N-H···O=C | 0.025 | 0.085 | -0.001 | Partially Covalent |
| Weak C-H···O H-Bond | C(furan)-H···O=C | 0.009 | 0.031 | +0.0005 | Closed-Shell |
| π-π Stacking (Furan-Benzene) | C(ring)···C(ring) | 0.005 | 0.018 | +0.0002 | van der Waals |
| Lone Pair-π Interaction | O(amide)···C(furan) | 0.007 | 0.025 | +0.0004 | Closed-Shell |
Chemical Reactivity and Derivatization Strategies for N 2,2 Di Furan 2 Yl Ethyl Benzamide
Reactivity of the Amide Linkage
The amide bond is a robust functional group, yet it can undergo specific transformations under appropriate conditions, providing avenues for derivatization.
The benzamide (B126) moiety in N-(2,2-di(furan-2-yl)ethyl)benzamide can be hydrolyzed to yield benzoic acid and 2,2-di(furan-2-yl)ethan-1-amine. This reaction can be carried out under either acidic or basic conditions, typically requiring elevated temperatures to proceed at a reasonable rate.
Under acidic conditions, the reaction is initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. Subsequent proton transfer and elimination of the amine lead to the formation of the corresponding carboxylic acid and amine.
In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion as the leaving group. A final proton transfer step yields the carboxylate salt and the free amine. Due to the stability of the amide bond, prolonged heating with a strong base such as sodium hydroxide is generally required.
Table 1: Predicted Conditions for Amide Hydrolysis of this compound
| Condition | Reagents | Products |
| Acidic | Aqueous HCl or H₂SO₄, heat | Benzoic acid and 2,2-di(furan-2-yl)ethan-1-amine hydrochloride |
| Basic | Aqueous NaOH or KOH, heat | Sodium benzoate (B1203000) and 2,2-di(furan-2-yl)ethan-1-amine |
Further substitution on the nitrogen atom of the benzamide is challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, under certain conditions, N-alkylation can be achieved. One common method involves the deprotonation of the amide with a strong base to form the corresponding amidate anion, which is a more potent nucleophile. This anion can then react with an alkyl halide to introduce an alkyl group on the nitrogen atom.
Another approach for N-alkylation involves reaction with alcohols in the presence of a suitable catalyst. For instance, cobalt-nanocatalysts have been shown to be effective for the N-alkylation of benzamides with alcohols. This method proceeds through a dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with the amide and subsequent hydrogenation of the resulting C=N bond.
Reactivity of the Furan (B31954) Rings
The two furan rings are electron-rich aromatic systems and are therefore susceptible to a variety of reactions, particularly electrophilic aromatic substitution. They can also undergo reduction and ring-opening reactions.
Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. The substitution occurs preferentially at the C5 position (the position adjacent to the oxygen and furthest from the existing substituent) as the intermediate carbocation is better stabilized by the lone pairs of the oxygen atom. Given that the furan rings in this compound are 2-substituted, electrophilic attack is expected to occur predominantly at the 5-position of each ring. Mild reagents and conditions are generally sufficient for these transformations.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Furan Rings
| Reaction | Reagent | Expected Major Product |
| Nitration | Nitric acid/acetic anhydride | N-(2,2-bis(5-nitrofuran-2-yl)ethyl)benzamide |
| Bromination | Br₂ in dioxane | N-(2,2-bis(5-bromofuran-2-yl)ethyl)benzamide |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | N-(2,2-bis(5-formylfuran-2-yl)ethyl)benzamide |
| Acylation | Acetic anhydride/BF₃·OEt₂ | N-(2,2-bis(5-acetylfuran-2-yl)ethyl)benzamide |
The furan rings can be hydrogenated to the corresponding tetrahydrofuran (B95107) rings under catalytic hydrogenation conditions. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The complete saturation of the furan rings would yield N-(2,2-di(tetrahydrofuran-2-yl)ethyl)benzamide. The conditions of the hydrogenation (temperature, pressure, and catalyst) can influence the extent of reduction.
Under strongly acidic conditions, the furan ring is susceptible to ring-opening reactions. This process is often initiated by protonation of the furan oxygen, which can lead to the formation of a dicarbonyl compound. For this compound, harsh acidic conditions, particularly in the presence of water, could lead to the opening of one or both furan rings to form a variety of diketone derivatives. This reactivity is a consideration during other acid-catalyzed reactions.
Reactivity of the Ethylene (B1197577) Bridge
The ethylene bridge (-CH₂-CH-) in this compound is composed of sp³-hybridized carbon atoms and is generally the least reactive part of the molecule under many conditions. The C-H bonds of the ethylene bridge are typically not susceptible to attack by the common reagents used to modify the amide or furan functionalities.
However, under more forcing conditions, such as free-radical reactions or in the presence of strong oxidizing agents, functionalization of the ethylene bridge could be possible, though likely with a lack of selectivity. The benzylic-like position adjacent to the two furan rings might exhibit slightly enhanced reactivity towards radical abstraction. Nevertheless, for most derivatization strategies, the ethylene bridge can be considered a stable linker.
Oxidation and Reduction Processes
The chemical nature of this compound allows for both oxidation and reduction reactions to occur at different positions within the molecule.
Oxidation: The furan rings are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, treatment with common oxidizing agents could potentially lead to the formation of ring-opened products or other oxidized derivatives. The benzamide moiety is generally stable to oxidation, though under harsh conditions, the aromatic ring could undergo oxidation.
Reduction: The carbonyl group of the benzamide is a primary target for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could reduce the amide to a secondary amine. The furan rings can also undergo reduction, although this typically requires more specific conditions, such as catalytic hydrogenation, which may also affect the benzamide group.
| Process | Reagent/Condition | Potential Product |
| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Furan ring epoxidation or ring-opening |
| Reduction | Lithium aluminum hydride (LiAlH₄) | N-(2,2-di(furan-2-yl)ethyl)benzylamine |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction of furan rings to tetrahydrofuran rings |
Functionalization via Halogenation or Other Transformations
The furan and benzene rings of this compound can be functionalized through various reactions, including halogenation.
Halogenation: The furan rings are electron-rich and can undergo electrophilic substitution reactions, such as halogenation, preferentially at the 5-position. The benzene ring of the benzamide can also be halogenated under electrophilic aromatic substitution conditions. The specific position of halogenation on the benzene ring will be directed by the amide group.
Other Transformations: The furan rings can participate in Diels-Alder reactions, acting as the diene component. This allows for the construction of more complex polycyclic structures.
| Reaction | Reagent/Condition | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | Bromination at the 5-position of one or both furan rings |
| Chlorination | Chlorine (Cl₂) | Chlorination of the benzene ring |
| Diels-Alder | Maleic anhydride | Cycloaddition product with one of the furan rings |
Strategic Derivatization for Structure-Based Research
Strategic derivatization of this compound can provide a library of related compounds for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at the benzamide nitrogen, the aromatic ring, the furan rings, and the ethyl linker.
Modification at the Benzamide Nitrogen and Aromatic Ring
The benzamide nitrogen offers a site for N-alkylation or N-acylation, although these reactions may require specific conditions due to the existing substituent. The aromatic ring of the benzamide can be functionalized to introduce a variety of substituents that can probe electronic and steric effects.
| Modification Site | Reaction Type | Example Reagent | Potential Derivative |
| Benzamide Nitrogen | N-Alkylation | Methyl iodide | N-methyl-N-(2,2-di(furan-2-yl)ethyl)benzamide |
| Aromatic Ring | Nitration | Nitric acid/Sulfuric acid | N-(2,2-di(furan-2-yl)ethyl)-nitrobenzamide |
| Aromatic Ring | Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | N-(2,2-di(furan-2-yl)ethyl)-acetylbenzamide |
Substitution on the Furan Rings for Modulating Electronic and Steric Effects
The furan rings are key sites for modification to alter the electronic properties and steric bulk of the molecule. As mentioned, electrophilic substitution is a primary method for introducing substituents.
| Reaction Type | Reagent/Condition | Effect on Properties |
| Formylation | Vilsmeier-Haack reaction (DMF/POCl₃) | Introduction of an electron-withdrawing formyl group |
| Lithiation followed by electrophile quench | n-Butyllithium, then an electrophile (e.g., CO₂) | Introduction of a variety of functional groups |
| Metal-catalyzed cross-coupling | Suzuki or Stille coupling on a halogenated furan derivative | Introduction of aryl or vinyl groups, increasing steric bulk |
Alterations of the Ethyl Linker
The ethyl linker connecting the difuryl and benzamide moieties can also be a target for modification, although this would likely require a de novo synthesis of the entire molecule with a modified linker. Strategies could include changing the length of the alkyl chain or introducing functional groups along the chain.
| Linker Modification | Synthetic Strategy | Potential Impact |
| Chain extension | Synthesis starting with a longer amino alcohol | Altering the distance and flexibility between the two ends of the molecule |
| Introduction of rigidity | Synthesis with a linker containing a double bond or a small ring | Constraining the conformational flexibility of the molecule |
Potential Advanced Applications in Materials Science and Catalysis
N-(2,2-di(furan-2-yl)ethyl)benzamide as a Ligand in Coordination Chemistry
The benzamide (B126) group within this compound contains both oxygen and nitrogen atoms with lone pairs of electrons, making it a potential coordination site for metal ions. libretexts.org Ligands are crucial components in coordination chemistry, influencing the steric and electronic properties of metal complexes, which in turn dictates their catalytic activity, magnetic properties, and optical behavior. libretexts.org The amide functionality can act as a monodentate or a bridging ligand, coordinating to metal centers through either the oxygen or nitrogen atom. mdpi.com
Furthermore, the oxygen atoms in the furan (B31954) rings could also participate in coordination, potentially allowing the molecule to act as a multidentate ligand. libretexts.org The ability to chelate to a metal center through multiple sites can lead to the formation of stable metal complexes with well-defined geometries. libretexts.org The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The presence of two furan moieties could also lead to the formation of polymeric coordination compounds.
Table 1: Potential Coordination Modes of this compound
| Potential Donor Atoms | Possible Coordination Mode | Resulting Complex Type |
| Amide Oxygen and Nitrogen | Bidentate | Chelate Complex |
| Furan Oxygen | Monodentate | Simple Complex |
| Amide and Furan Oxygens | Multidentate | Polynuclear or Polymeric Complex |
This table is illustrative and based on the known coordination chemistry of benzamide and furan derivatives.
The synthesis of coordination compounds with benzimidazole derivatives, which share structural similarities with the benzamide group, has shown that N-donor ligands can readily coordinate with metal ions like zinc. mdpi.comresearchgate.net These complexes have been explored for their potential in various applications, including anticancer agents. mdpi.comresearchgate.netnih.gov This suggests that this compound could similarly form stable complexes with a variety of transition metals, opening avenues for their investigation in catalysis and materials science.
Incorporation into Polymeric Structures and Macromolecular Architectures
The furan group is a versatile building block in polymer chemistry, primarily due to its participation in reversible Diels-Alder reactions. researchgate.netcore.ac.ukdntb.gov.ua This "click" chemistry allows for the formation of thermally reversible cross-linked polymers. researchgate.net this compound, with its two furan rings, could potentially act as a cross-linking agent when reacted with a bismaleimide, for example. The resulting polymer would exhibit self-healing properties, as the Diels-Alder adducts can dissociate upon heating and reform upon cooling, repairing microcracks and extending the material's lifespan. researchgate.net
The incorporation of furan moieties into polymer backbones has been shown to be an effective strategy for creating sustainable polymeric materials from renewable resources. rsc.org Furfural, a derivative of which is a likely precursor to the difurylethylamine portion of the target molecule, is a key platform chemical derived from biomass. researchgate.netresearchgate.net Polymers derived from furan monomers have been explored for a wide range of applications, including the development of novel polyesters and thermally reversible polyadducts. core.ac.uk
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymerization Strategy | Role of the Compound | Potential Polymer Properties |
| Diels-Alder reaction with bismaleimides | Cross-linking agent | Thermally reversible, self-healing |
| Polycondensation with diacids/diols | Monomer | Bio-based, potentially biodegradable |
| Grafting onto existing polymer chains | Functional side group | Modified surface properties, reactive handles |
This table illustrates potential applications based on established polymer chemistry of furan-containing molecules.
Furthermore, the benzamide group can introduce hydrogen bonding capabilities into a polymer chain, influencing its mechanical properties and thermal stability. The combination of the reversible covalent bonds from the furan groups and the non-covalent interactions from the benzamide moiety could lead to the development of novel supramolecular polymers with tunable properties.
Precursor for the Synthesis of Advanced Organic Materials with Tunable Properties
This compound can be viewed as a versatile platform molecule for the synthesis of more complex organic materials. The furan rings can undergo various chemical transformations, such as electrophilic substitution, oxidation, and reduction, allowing for the introduction of a wide range of functional groups. mdpi.com This functionalization could be used to tune the electronic and optical properties of the resulting materials. For instance, the introduction of electron-donating or electron-withdrawing groups onto the furan rings could alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The benzamide moiety can also be modified. For example, N-substituted benzamides are a well-studied class of compounds with a wide range of biological activities and applications in medicinal chemistry. researchgate.netnih.govresearchgate.net While outside the direct scope of materials science, the synthetic methodologies developed for these compounds could be adapted to modify the benzamide part of the target molecule for materials applications.
The incorporation of furan into low band-gap polymers for solar cell applications has been successfully demonstrated, showcasing the potential of furan-containing materials in organic electronics. lbl.gov The ability to synthesize furan derivatives from renewable resources adds to their appeal for developing sustainable advanced materials. rsc.org
Exploration in Homogeneous and Heterogeneous Catalysis
The potential of this compound in catalysis is twofold: it could act as a ligand for homogeneous catalysts or serve as a precursor for heterogeneous catalysts.
In homogeneous catalysis, the compound's ability to coordinate with metal ions, as discussed in section 6.1, is key. By forming a complex with a catalytically active metal, the ligand can modulate the metal's reactivity and selectivity. The steric bulk provided by the two furan groups and the benzoyl group could create a specific chiral environment around the metal center, potentially enabling its use in asymmetric catalysis.
For heterogeneous catalysis, the compound could be immobilized onto a solid support, such as silica or a polymer resin. The supported metal complex could then be used as a recyclable catalyst, combining the advantages of homogeneous (high activity and selectivity) and heterogeneous (ease of separation and reuse) catalysis.
Furthermore, furan derivatives are themselves important platform chemicals that can be upgraded into valuable biofuels and biochemicals through various catalytic processes. mdpi.comnih.govfrontiersin.orgresearchgate.net While this compound is a more complex molecule, its furan components could potentially participate in or influence catalytic transformations. For example, the development of catalysts for the hydrogenation and hydrogenolysis of furan derivatives is an active area of research. studysmarter.co.uk The presence of the benzamide group could influence the adsorption and reactivity of the molecule on a catalyst surface.
Table 3: Potential Catalytic Applications
| Catalysis Type | Role of this compound | Potential Reaction Type |
| Homogeneous | Ligand for a metal center | Asymmetric synthesis, cross-coupling reactions |
| Heterogeneous | Precursor for a supported catalyst | Hydrogenation, oxidation |
| Organocatalysis | Potential as a basic catalyst | Aldol or Michael reactions |
This table presents hypothetical catalytic roles based on the functional groups present in the molecule.
Future Research Directions for N 2,2 Di Furan 2 Yl Ethyl Benzamide
Development of Green Chemistry-Oriented Synthetic Protocols
The future synthesis of N-(2,2-di(furan-2-yl)ethyl)benzamide should prioritize sustainability by incorporating the principles of green chemistry. Traditional amide synthesis often involves hazardous reagents and solvents. Prospective research could focus on cleaner, more efficient methodologies.
Key areas for development include:
Solvent-Free and Alternative Solvent Reactions: Exploring solid-state reactions or the use of benign solvents like water, ionic liquids, or deep eutectic solvents can drastically reduce volatile organic compound (VOC) emissions. Research on related heterocyclic compounds has demonstrated the feasibility of solvent-free reactions, often leading to higher yields and simpler purification. researchgate.netnih.gov
Catalytic Approaches: Developing novel catalysts, particularly those based on earth-abundant metals or biocatalysts like enzymes (e.g., lipases), could lead to milder reaction conditions and improved atom economy. Nanomaterial-based catalysts, for instance, have shown high efficiency in the synthesis of various heterocyclic structures under green conditions. nih.gov
Energy-Efficient Synthesis: The use of alternative energy sources such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net These techniques have been successfully applied to the synthesis of other amide and furan-containing molecules.
Renewable Starting Materials: A significant long-term goal would be to derive the core components of the molecule from renewable biomass. Furfural, the precursor to furan (B31954), is a well-established bio-based platform chemical, making the furan moieties sustainably accessible.
Table 1: Potential Green Synthetic Approaches
| Green Chemistry Principle | Proposed Application for Synthesis | Potential Advantages |
| Waste Prevention | One-pot, multi-component reactions (MCRs). | Reduced purification steps, less solvent waste, improved efficiency. |
| Atom Economy | Catalytic amidation directly from carboxylic acids and amines. | Avoids the use of activating agents, generating water as the only byproduct. |
| Less Hazardous Synthesis | Use of non-toxic catalysts and solvents. | Improved safety profile, reduced environmental impact. |
| Energy Efficiency | Microwave-assisted or ultrasonic synthesis. | Faster reaction rates, lower energy consumption, milder conditions. |
In-depth Mechanistic Studies of Novel Reactions Involving the Compound
The unique structure of this compound, featuring two furan rings, presents opportunities for novel chemical transformations. The furan rings can act as dienes in cycloaddition reactions, offering a pathway to complex polycyclic structures.
Future mechanistic studies should aim to:
Elucidate Reaction Pathways: Detailed kinetic studies, isotopic labeling experiments, and the isolation of reaction intermediates could provide a deep understanding of potential reactions. For example, investigating the Diels-Alder reaction between the furan moieties and various dienophiles would be a primary focus.
Computational Analysis: Quantum chemical calculations can be employed to model transition states and reaction energy profiles, complementing experimental findings. This can help predict the regioselectivity and stereoselectivity of cycloaddition reactions. researchgate.net
Explore Unprecedented Reactivity: The proximity of the two furan rings might lead to unique intramolecular reactions or tandem cycloadditions, yielding novel heterocyclic scaffolds. Mechanistic investigations would be crucial to control and optimize these transformations. researchgate.net
Exploration of Supramolecular Assembly and Self-Organization Phenomena
The molecular structure of this compound contains several features conducive to forming ordered, non-covalent superstructures. The interplay between hydrogen bonding, π-π stacking, and other weak interactions could lead to the development of novel materials.
Key structural features and their potential interactions include:
Amide Group: The N-H and C=O groups are classic hydrogen bond donors and acceptors, respectively. This can lead to the formation of one-dimensional chains or two-dimensional sheets, a common motif in benzamide (B126) crystal structures. acs.org
Aromatic Rings: The benzene (B151609) and furan rings can participate in π-π stacking interactions. The specific geometry (e.g., face-to-face or offset) of these interactions would significantly influence the packing of the molecules in the solid state.
Furan Oxygen: The oxygen heteroatom in the furan rings can act as a weak hydrogen bond acceptor.
Research in this area would involve crystallizing the compound under various conditions to produce different polymorphs and solvates. Techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis would be essential to characterize the resulting supramolecular architectures and quantify the intermolecular interactions. bris.ac.ukresearchgate.net Understanding these self-assembly principles is the first step toward designing materials with tailored properties, such as gels, liquid crystals, or porous solids.
Table 2: Potential Non-Covalent Interactions and Their Supramolecular Implications
| Interaction Type | Participating Functional Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | 1D chains, 2D sheets, dimers |
| π-π Stacking | Benzene ring, Furan rings | Columnar stacks, herringbone patterns |
| C-H···O Interactions | Aromatic/aliphatic C-H and Furan/Amide oxygen | Stabilization of 3D crystal packing |
| C-H···π Interactions | Aliphatic C-H and aromatic rings | Directional control of assembly |
Advanced Computational Modeling for Predictive Material Design
Before extensive and resource-intensive laboratory synthesis begins, advanced computational modeling can serve as a powerful predictive tool to forecast the properties and behavior of this compound. This "materials by design" approach can accelerate the discovery of potential applications. mit.eduyoutube.com
Future computational efforts could focus on:
Predicting Molecular Properties: Using methods like Density Functional Theory (DFT), researchers can calculate fundamental properties such as molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR, UV-Vis). researchgate.netresearchgate.net
Simulating Self-Assembly: Molecular dynamics (MD) simulations can model how multiple molecules of the compound interact and organize over time in different environments, predicting the most stable supramolecular structures.
Crystal Structure Prediction: Algorithms can be used to predict the most likely and stable crystal packing arrangements, which is fundamental to understanding and designing solid-state materials. acs.org
Screening for Applications: By calculating properties like charge transport capability, dipole moment, and polarizability, computational models can suggest potential applications in areas like organic electronics or nonlinear optics. youtube.com This predictive power helps to focus experimental efforts on the most promising avenues. mit.edu
Q & A
Basic: What are the recommended methods for synthesizing N-(2,2-di(furan-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?
The synthesis of benzamide derivatives with furan substituents typically involves coupling reactions, such as nickel-catalyzed reductive cross-coupling (e.g., N-(furan-2-yl)-benzamide synthesis via Pd/Ni catalysts) . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethyl acetate/light petroleum mixtures improve solubility and reaction efficiency .
- Purification : Flash column chromatography (e.g., petroleum ether/ethyl acetate = 5:1) effectively isolates the product .
- Yield optimization : Adjusting stoichiometry, temperature (e.g., reflux at 100°C), and catalyst loading (5–10 mol%) can enhance yields .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Structural validation requires a combination of techniques:
- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.4–7.2 ppm) and benzamide carbonyl (δ ~165 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
- Mass spectrometry (MS-ESI) : Verify molecular ion peaks and fragmentation patterns .
Basic: What safety protocols are essential when handling benzamide derivatives like this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste disposal : Segregate hazardous waste and engage certified waste management services .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .
Advanced: How can mechanistic studies resolve contradictory data in copper-mediated C-H oxidation reactions involving benzamide derivatives?
Divergent mechanisms (organometallic vs. single-electron-transfer pathways) may arise under varying conditions:
- Basic conditions : Directed C-H activation via Cu(II) coordination to the benzamide carbonyl, leading to methoxylation/chlorination .
- Acidic conditions : Non-directed chlorination via radical intermediates .
- Methodological validation : Use isotopic labeling (e.g., D₂O) and computational DFT studies to trace reaction pathways .
Advanced: What computational strategies predict the biological activity of this compound derivatives?
- Molecular docking : Screen against target proteins (e.g., EthR for antimicrobial activity) to identify binding affinities .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns to assess conformational dynamics .
- Binding energy calculations : Use MM-PBSA/GBSA to quantify interaction energies and prioritize lead compounds .
Advanced: How can in vivo anti-tumor efficacy of benzamide-furan hybrids be evaluated?
- Xenograft models : Administer compounds (e.g., 60–90 mg/kg) to mice with MC38 tumors and measure tumor inhibition rates .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂), bioavailability, and metabolite profiles via LC-MS .
- Dose optimization : Compare oral (po) vs. intraperitoneal (ip) routes to balance efficacy and toxicity .
Advanced: How should researchers address discrepancies in reaction outcomes during benzamide derivative synthesis?
- Controlled variable testing : Systematically alter solvents, catalysts, and temperatures to isolate contributing factors .
- Analytical cross-validation : Use HPLC-MS to detect side products and TLC to monitor reaction progress .
- Computational modeling : Apply DFT to predict intermediate stability and reaction feasibility under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
